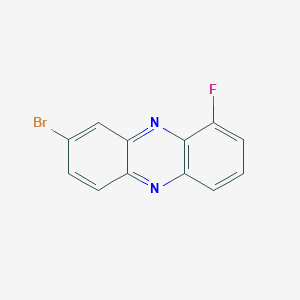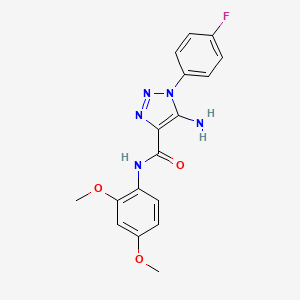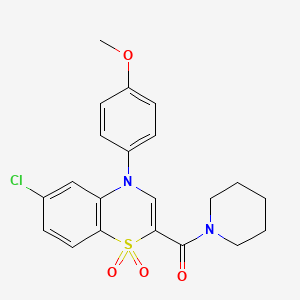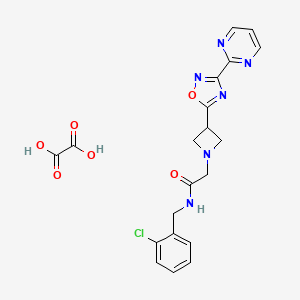![molecular formula C24H26FN5O2S B2582920 1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-71-9](/img/structure/B2582920.png)
1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazole compounds, including this one, are known for their versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Medicinal Potential
1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a broader class of compounds that have shown significant potential in medicinal chemistry. This compound is a part of the triazoloquinazoline family, which has been studied for various pharmaceutical properties. The research focuses on the synthesis of these compounds and their potential applications in treating various diseases.
Inotropic Evaluation : Some derivatives in this family have been synthesized and evaluated for positive inotropic activity, which is crucial for heart failure treatments. For instance, Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides and tested them for their ability to increase stroke volume in isolated rabbit-heart preparations, showing promising results compared to standard drugs like milrinone (Liu et al., 2009).
Antimicrobial Activity : Özyanik et al. (2012) researched quinoline derivatives containing an azole nucleus, exploring their antimicrobial properties. These compounds were evaluated against a variety of microorganisms, revealing good to moderate activity (Özyanik et al., 2012).
Analgesic Activity : Saad et al. (2011) explored the analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety. The synthesized compounds were screened for their potential to relieve pain, indicating their utility in pain management (Saad et al., 2011).
Antibacterial Activity Studies : Holla et al. (2005) synthesized a series of fluorine-containing quinoline-4-carboxylic acids and their derivatives, evaluating their antibacterial activities. This research highlights the potential use of these compounds in combating bacterial infections (Holla et al., 2005).
Anticancer Activity : Reddy et al. (2015) synthesized a new series of triazoloquinoline derivatives, examining their anticancer activity. The study found significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential in cancer therapy (Reddy et al., 2015).
Computer Prediction of Biological Activity : Danylchenko et al. (2016) conducted a computer prediction of the biological activity spectrum of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, identifying potential antineurotic activity and classifying them as slightly toxic or nontoxic substances (Danylchenko et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions .
Mode of Action
this compound interacts with the A2B receptor, potentially leading to anticancer activity . The compound’s interaction with the A2B receptor is thought to be a key factor in its cytotoxic activity .
Biochemical Pathways
The A2B receptor, the target of this compound, is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation can affect angiogenesis, a major mechanism for tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. By interacting with the A2B receptor, the compound may inhibit tumor growth through the regulation of angiogenesis .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-4-11-29-22(32)19-10-7-17(21(31)26-13-15(2)3)12-20(19)30-23(29)27-28-24(30)33-14-16-5-8-18(25)9-6-16/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSXGNFXQLQGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)


![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)
![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)

![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)



![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)
